5-((p-Methylbenzoyl)methylenamino)-8-quinolinol
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Overview
Description
2-((8-Hydroxyquinolin-5-yl)imino)-1-(p-tolyl)ethanone is a synthetic organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((8-Hydroxyquinolin-5-yl)imino)-1-(p-tolyl)ethanone typically involves the condensation of 8-hydroxyquinoline-5-carbaldehyde with p-toluidine under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents, and employing large-scale purification techniques such as column chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
2-((8-Hydroxyquinolin-5-yl)imino)-1-(p-tolyl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent due to its biological activities.
Industry: Used in the development of dyes, pigments, and other materials.
Mechanism of Action
The mechanism of action of 2-((8-Hydroxyquinolin-5-yl)imino)-1-(p-tolyl)ethanone involves its interaction with specific molecular targets. For example, it may bind to metal ions, forming complexes that can inhibit or activate certain enzymes. The compound’s biological activity is often related to its ability to chelate metal ions and disrupt cellular processes.
Comparison with Similar Compounds
Similar Compounds
8-Hydroxyquinoline: A parent compound with known antimicrobial properties.
Quinoline: A basic structure found in many biologically active molecules.
p-Toluidine: An aromatic amine used in the synthesis of various organic compounds.
Uniqueness
2-((8-Hydroxyquinolin-5-yl)imino)-1-(p-tolyl)ethanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to form stable complexes with metal ions sets it apart from other quinoline derivatives.
Properties
CAS No. |
26942-57-4 |
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Molecular Formula |
C18H14N2O2 |
Molecular Weight |
290.3 g/mol |
IUPAC Name |
2-(8-hydroxyquinolin-5-yl)imino-1-(4-methylphenyl)ethanone |
InChI |
InChI=1S/C18H14N2O2/c1-12-4-6-13(7-5-12)17(22)11-20-15-8-9-16(21)18-14(15)3-2-10-19-18/h2-11,21H,1H3 |
InChI Key |
OLRLYEDWHXAVAL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C=NC2=C3C=CC=NC3=C(C=C2)O |
Origin of Product |
United States |
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